molecular formula C8H7BO6 B1386727 5-Boronoisophthalic acid CAS No. 881302-73-4

5-Boronoisophthalic acid

Cat. No. B1386727
M. Wt: 209.95 g/mol
InChI Key: LCDXMCXNZRXUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boronoisophthalic acid (5-BIPA) is an organic compound that belongs to the boron-containing family of isophthalic acids. It is a white, crystalline solid with a molecular weight of 209.95 g/mol . 5-BIPA is a versatile compound used in a variety of applications, ranging from chemical synthesis to biomedical research.


Synthesis Analysis

The synthesis of 5-Boronoisophthalic acid involves the use of boric acid to tune the optical properties of lanthanide metal–organic frameworks (LMOFs) for dual-fluorescence emission . The LMOFs are prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ ions as the precursors . Another method involves the simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5-bop) in the presence of triethylamine (TEA) at room temperature .


Molecular Structure Analysis

The molecular formula of 5-Boronoisophthalic acid is C8H7BO6 . The exact mass is 210.0335681 g/mol . The structure of 5-Boronoisophthalic acid is complex, with a high complexity score of 244 .


Chemical Reactions Analysis

5-Boronoisophthalic acid is used in the creation of LMOFs for dual-fluorescence emission . The emission mechanism study indicates that 5-bop is excited with UV photons to produce its triplet state, which then excites Eu 3+ ions for their red emission . This is the general story of the antenna effect, but electron-deficient boric acid decreases the energy transfer efficiency from the triplet state of 5-bop to Eu 3+ ions .


Physical And Chemical Properties Analysis

5-Boronoisophthalic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 590.7±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 92.7±3.0 kJ/mol . The flash point is 311.1±32.9 °C . The index of refraction is 1.631 .

Scientific Research Applications

1. Fluorescence Detection in Lanthanide Metal-Organic Frameworks

5-Boronoisophthalic acid (5-bop) has been used to tune the optical properties of lanthanide metal-organic frameworks (LMOFs), enhancing their selectivity for the detection of fluoride ions. This is achieved through a dual-fluorescence emission mechanism, where 5-bop is excited to produce its triplet state, exciting Eu3+ ions for red emission. This method offers high selectivity and a low detection limit for aqueous fluoride ions detection (Yang et al., 2017).

2. Glycoprotein Capture and Release

5-Boronoisophthalic acid serves as an effective affinity ligand for the selective capture and release of glycoproteins near physiological pH. It addresses challenges like high binding pH and weak affinity often associated with boronate affinity materials, making it suitable for fast binding and elution kinetics of glycoproteins, crucial in avoiding their degradation and deactivation (Ali et al., 2021).

3. Electrochemiluminescence in Immunoassay

In clinical diagnosis, LMOFs prepared from 5-boronoisophthalic acid and Eu (III) ions have been utilized as signal emitters in electrochemiluminescence (ECL) immunoassay. This application enables highly efficient and selective detection of disease markers, offering a lower minimum detectable limit and reduced probability of false positives/negatives (Wang et al., 2020).

4. Metal–Organic Framework Gels

5-Boronoisophthalic acid is key in preparing metal–organic framework (MOF) gels with intrinsic emission color, involving Eu3+, Tb3+, and/or Dy3+ ions. These gels exhibit trichromatic fluorescence and are capable of full-color emissions, offering potential applications in sensing and materials science (Chen et al., 2018).

5. Selective Fluorescent Chemosensors

The interaction of boronic acid, like 5-boronoisophthalic acid, with cis-diol compounds is utilized in developing selective fluorescent chemosensors. These sensors are significant for probing carbohydrates, L-dopamine, fluoride, and various ions, offering insights into the fluorescence properties and mechanisms of boronic acid sensors (Huang et al., 2012).

6. Lab-on-Metal-Organic Frameworks (MOFs)

5-Boronoisophthalic acid plays a role in multitarget fluorescence detection within Lab-on-MOFs systems. This method allows for the color-coded detection of various targets, including metal ions and biomolecules, under single wavelength excitation, thereby simplifying sensing procedures and enhancing integration degree (Wang et al., 2018).

Safety And Hazards

5-Boronoisophthalic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

properties

IUPAC Name

5-boronobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXMCXNZRXUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656890
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Boronoisophthalic acid

CAS RN

881302-73-4
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICARBOXYPHENYLBORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boronoisophthalic acid
Reactant of Route 2
5-Boronoisophthalic acid
Reactant of Route 3
Reactant of Route 3
5-Boronoisophthalic acid
Reactant of Route 4
Reactant of Route 4
5-Boronoisophthalic acid
Reactant of Route 5
Reactant of Route 5
5-Boronoisophthalic acid
Reactant of Route 6
Reactant of Route 6
5-Boronoisophthalic acid

Citations

For This Compound
71
Citations
MM Ali, D Hussain, Y Tang, X Sun, Z Shen, F Zhang… - Talanta, 2021 - Elsevier
… Herein, we use 5-boronoisophthalic acid as a novel ligand containing two carboxylic groups … 5-boronoisophthalic acid is attached to PEI functionalized polymer via a common acid-…
Number of citations: 11 www.sciencedirect.com
ZR Yang, MM Wang, XS Wang, XB Yin - Analytical chemistry, 2017 - ACS Publications
… In this work, we synthesize Eu-MOF 1 with Eu 3+ ions as the metal node and 5-boronoisophthalic acid (5-bop) as a functional ligand. The introduction of boric acid group tuned the …
Number of citations: 215 pubs.acs.org
Z Luo, X Wang, C Hu, L Zhan, C Huang, Y Li - Spectrochimica Acta Part A …, 2023 - Elsevier
… 2D Tb-NB MOFs were prepared through blending 5-boronoisophthalic acid (5-bop), 2-aminoterephthalic acid (NH 2 -BDC) and Tb 3+ ions at room temperature in the presence of …
Number of citations: 3 www.sciencedirect.com
Y Su, C Li, L Xu, J Xue, W Yuan, C Yao, J Liu… - Journal of Alloys and …, 2022 - Elsevier
… boronoisophthalic acid (Co-BA), which was produced through the coordination between Co 2+ , derived from the zeolitic imidazolate frameworks (ZIF-67), and 5-boronoisophthalic acid. …
Number of citations: 6 www.sciencedirect.com
F Chen, YM Wang, W Guo, XB Yin - Chemical Science, 2019 - pubs.rsc.org
… Herein, for the first time, we report gels with intrinsic and tunable emission color prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ , Tb 3+ , and/or Dy 3+ similar to the procedure …
Number of citations: 90 pubs.rsc.org
X Wang, Z Jiang, C Yang, S Zhen, C Huang… - Journal of Hazardous …, 2022 - Elsevier
… MOFs) nanosheets, namely, 2D Tb-bop, Eu-bop and Tb/Eu-bop nanosheets, were synthesized through simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5…
Number of citations: 46 www.sciencedirect.com
Y Wang, G Zhao, H Chi, S Yang, Q Niu… - Journal of the …, 2020 - ACS Publications
… The LMOFs were prepared from precursors containing Eu (III) ions and 5-boronoisophthalic acid (5-bop), which could be utilized to adjust optical properties. Investigations of ECL …
Number of citations: 181 pubs.acs.org
YM Wang, ZR Yang, L Xiao, XB Yin - Analytical chemistry, 2018 - ACS Publications
… Additional selectivity was obtained with 5-boronoisophthalic acid (5-bop) as ligand. (43,44) Antenna effect governs the emission of Ln-MOFs as 5-bop is excited to produce its triplet state…
Number of citations: 73 pubs.acs.org
J Li, H Yang, R Cai, W Tan - ACS Applied Materials & Interfaces, 2022 - ACS Publications
… The dual “antenna” effect of 5-boronoisophthalic acid (5-bop) and 5-nitroisophthalic acid (5-nop) enables the N,B-Eu MOFs to show very good ECL performance at the cathode. In the …
Number of citations: 12 pubs.acs.org
D Chen, Z Wu, Y Zhang, D Li, J Wei, T Jiao, Q Chen… - Food Chemistry, 2023 - Elsevier
… The Tb-MOF using 5-boronoisophthalic acid (5-bop) as the ligand exhibited multiple emissions at 490, 543, 585, and 622 nm under an excitation wavelength of 256 nm. The …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.